molecular formula C8H9N3 B3424599 1-Azido-2-ethylbenzene CAS No. 35774-47-1

1-Azido-2-ethylbenzene

Cat. No.: B3424599
CAS No.: 35774-47-1
M. Wt: 147.18 g/mol
InChI Key: OFGSFRWCXQVFHF-UHFFFAOYSA-N
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Description

1-Azido-2-ethylbenzene is an organic compound with the molecular formula C8H9N3 It is a member of the azide family, characterized by the presence of the azido group (-N3)

Mechanism of Action

Target of Action

2-Ethylphenyl azide is a type of organic azide, which are known for their reactivity and are used in various organic synthesis reactions . The primary targets of 2-Ethylphenyl azide are molecules that can undergo nucleophilic substitution reactions . The azide ion is an extremely good nucleophile, making it useful for forming C-N bonds in these reactions .

Mode of Action

The azide ion in 2-Ethylphenyl azide can act as a nucleophile in S_N2 reactions . In these reactions, primary and secondary alkyl halides and sulfonates are readily displaced by the azide ion, resulting in alkyl azides . The azide ion is the conjugate base of hydrazoic acid, and despite being only weakly basic, it is more nucleophilic than any amine .

Biochemical Pathways

Organic azides are known to be involved in various organic synthesis reactions, including click chemistry and cycloadditions . They can also serve as “masked” amines, which can be reduced to primary amines under certain conditions .

Pharmacokinetics

For instance, the pharmacokinetics of phenytoin, an organic compound with an azide group, shows that it is nearly completely absorbed after ingestion . The absorption, distribution, metabolism, and excretion (ADME) properties of 2-Ethylphenyl azide would likely depend on factors such as its chemical structure and the specific biological system in which it is used .

Result of Action

The result of the action of 2-Ethylphenyl azide depends on the specific reaction it is involved in. In S_N2 reactions, the displacement of alkyl halides or sulfonates by the azide ion results in the formation of alkyl azides . When organic azides serve as “masked” amines, they can be reduced to primary amines, liberating nitrogen in the process .

Action Environment

The action, efficacy, and stability of 2-Ethylphenyl azide can be influenced by various environmental factors. For instance, the reactivity of organic azides can be affected by factors such as temperature, pH, and the presence of other reactive species . Additionally, the azide ion’s nucleophilicity can be influenced by the solvent used in the reaction .

Biochemical Analysis

Biochemical Properties

2-Ethylphenyl azide is part of the organic azides class, which are functional groups containing the -N=N=N moiety They are known for their reactivity and are used in various organic synthesis reactions

Cellular Effects

The specific cellular effects of 2-Ethylphenyl azide are not well-documented. Azides are known to have a wide range of effects on cells, depending on their specific structure and the cellular context . For instance, sodium azide is known to cause headaches, dizziness, sweating, and hypothermia with metabolic acidosis .

Molecular Mechanism

. These reactions can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

. These reactions can lead to changes in the effects of the azide on cellular function .

Metabolic Pathways

Transport and Distribution

The transport and distribution of 2-Ethylphenyl azide within cells and tissues are not well-documented. The transport and distribution of any compound within cells and tissues can depend on a variety of factors, including the compound’s structure, the cellular context, and the presence of specific transporters or binding proteins .

Subcellular Localization

The subcellular localization of 2-Ethylphenyl azide is not well-documented. The subcellular localization of any compound can depend on a variety of factors, including the compound’s structure, the cellular context, and the presence of specific targeting signals or post-translational modifications .

Preparation Methods

1-Azido-2-ethylbenzene can be synthesized through several methods. One common approach involves the nucleophilic substitution of 2-ethylbenzyl halides with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction typically proceeds under mild conditions, yielding the desired azide compound .

Industrial production methods may involve continuous-flow processes where the azidation of alcohols or halides is mediated by catalysts such as copper triflate or Amberlyst-15. These methods offer high yields and are scalable for larger production .

Chemical Reactions Analysis

1-Azido-2-ethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Cycloaddition Reactions:

Common reagents used in these reactions include sodium azide, triphenylphosphine, and various catalysts. Major products formed include primary amines and triazoles, depending on the reaction conditions .

Scientific Research Applications

1-Azido-2-ethylbenzene has several applications in scientific research:

Comparison with Similar Compounds

1-Azido-2-ethylbenzene can be compared to other azido compounds such as benzyl azide and phenyl azide. While all these compounds share the azido functional group, this compound is unique due to the presence of the ethyl group, which can influence its reactivity and solubility. Similar compounds include:

Properties

IUPAC Name

1-azido-2-ethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-2-7-5-3-4-6-8(7)10-11-9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGSFRWCXQVFHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001318935
Record name 1-Azido-2-ethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35774-47-1
Record name 1-Azido-2-ethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35774-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azido-2-ethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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